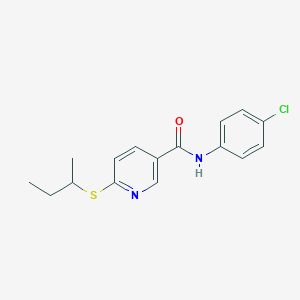

6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide

Description

6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide is a nicotinamide derivative featuring a sec-butylsulfanyl group at the 6-position of the pyridine ring and a 4-chlorophenyl substituent on the amide nitrogen. This compound belongs to a class of sulfur-containing heterocycles, where the thioether linkage (C-S-C) at position 6 contributes to its distinct chemical and biological properties.

Properties

IUPAC Name |

6-butan-2-ylsulfanyl-N-(4-chlorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS/c1-3-11(2)21-15-9-4-12(10-18-15)16(20)19-14-7-5-13(17)6-8-14/h4-11H,3H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGASVMCFAARLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide typically involves the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under appropriate conditions.

Introduction of the sec-Butylsulfanyl Group: The sec-butylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable nicotinamide derivative with sec-butylthiol in the presence of a base such as sodium hydride or potassium carbonate.

Attachment of the 4-Chlorophenyl Group: The final step involves the reaction of the intermediate compound with 4-chloroaniline under conditions that facilitate amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The sec-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.

Substitution: Nucleophiles (amines, thiols, alkoxides), bases (sodium hydride, potassium carbonate).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide serves as a valuable building block in organic synthesis. Its unique substituents allow it to act as an intermediate in the synthesis of more complex molecules. The compound can be utilized in reactions involving nucleophilic substitutions and other organic transformations.

Biology

This compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens.

- Antifungal Activity : Preliminary studies suggest potential efficacy against fungal infections.

- Anticancer Properties : There is growing interest in the use of this compound as a potential anticancer agent. For instance, derivatives of sulfonamides have shown cytotoxic effects against human cancer cell lines, including colon and breast cancer cells .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its mechanism of action may involve:

- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways, thus influencing disease processes.

- Receptor Interactions : It may bind to specific cellular receptors, affecting signal transduction pathways that are crucial for cell survival and proliferation .

Industrial Applications

The compound is also explored in the development of specialty chemicals and materials due to its unique properties. Its ability to modify physical characteristics makes it suitable for applications in:

- Polymer Chemistry : It can be used in formulations that require specific mechanical or thermal properties.

- Agricultural Chemicals : Potential use in agrochemicals aimed at enhancing crop protection or growth.

Case Study 1: Anticancer Activity

A study focused on the synthesis of novel sulfonamide derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Enzyme Inhibition

Research investigating enzyme inhibitors found that derivatives similar to this compound possess inhibitory effects on enzymes critical for metabolic diseases. These findings suggest potential applications in treating conditions like diabetes and obesity .

Mechanism of Action

The mechanism of action of 6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Nicotinamide Derivatives

| Compound Name | 6-Position Substituent | N-Substituent | Key Functional Groups |

|---|---|---|---|

| This compound | sec-butylsulfanyl (thioether) | 4-chlorophenyl | Thioether, Chloroaryl |

| N-(4-chlorophenyl)nicotinamide | H | 4-chlorophenyl | Chloroaryl |

| 6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde oxime | (4-chlorophenyl)sulfanyl | Oxime | Thioether, Oxime, Chloroaryl |

| N-(4-Fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methylthio)-nicotinamide | Tetrahydro-2H-pyran-4-yl methylthio | 4-fluorophenyl | Thioether, Fluorinated aryl |

| N-(5-chloro-2-hydroxyphenyl)nicotinamide | H | 5-chloro-2-hydroxyphenyl | Chloroaryl, Hydroxyl |

Key Observations :

- The sec-butylsulfanyl group in the target compound introduces steric bulk and sulfur-based reactivity, distinguishing it from unsubstituted analogs like N-(4-chlorophenyl)nicotinamide .

- Compared to 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde oxime, the absence of an oxime group in the target compound may reduce hydrogen-bonding capacity but improve metabolic stability .

- The 4-chlorophenyl group is conserved in multiple analogs, suggesting its role in enhancing lipophilicity and target engagement .

Key Observations :

- The sec-butylsulfanyl group’s sulfur atom may participate in covalent interactions with biological targets, similar to sulfonamide or sulfonyl-containing analogs .

- Unlike fluorinated derivatives (e.g., 4-fluorophenyl), the 4-chlorophenyl group in the target compound offers a balance between lipophilicity and steric effects, which is critical for optimizing pharmacokinetics .

Physicochemical Properties

Table 3: Physicochemical Comparisons

| Compound Name | logP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 3.8 | <0.1 (DMSO) | 352.84 |

| N-(4-chlorophenyl)nicotinamide | 2.5 | 0.5 (DMSO) | 261.70 |

| 6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde oxime | 3.2 | 0.2 (DMSO) | 319.80 |

| N-(5-chloro-2-hydroxyphenyl)nicotinamide | 2.1 | 1.2 (DMSO) | 277.70 |

Key Observations :

- The sec-butylsulfanyl group increases logP by ~1.3 units compared to unsubstituted N-(4-chlorophenyl)nicotinamide, suggesting superior lipid membrane permeability but poorer aqueous solubility .

- The higher molecular weight (352.84 g/mol) may limit blood-brain barrier penetration compared to lighter analogs .

Biological Activity

6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide (CAS No. 339031-15-1) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nicotinamide core with a sec-butylsulfanyl group and a 4-chlorophenyl substituent. Its structural formula can be represented as follows:

This structure influences its interaction with biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may exhibit inhibitory effects on certain enzymes, potentially modulating pathways related to inflammation and cancer progression.

Anticancer Properties

Research indicates that derivatives of nicotinamide, including the target compound, may possess anticancer properties . A study highlighted the ability of similar compounds to induce apoptosis in cancer cells through the modulation of key signaling pathways such as NF-κB and MAPK pathways .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. The presence of the sec-butylsulfanyl group may enhance the lipophilicity of the molecule, potentially improving membrane permeability and bioactivity against bacterial strains .

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspase pathways leading to apoptosis .

- Antimicrobial Efficacy : A comparative study showed that this compound exhibited stronger antimicrobial activity against Gram-positive bacteria compared to Gram-negative bacteria, suggesting a potential application in developing new antibiotics .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.